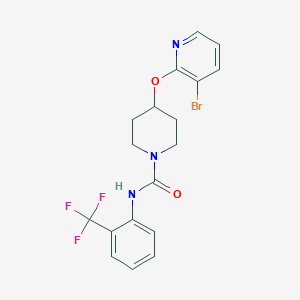

![molecular formula C17H21ClN2O4 B2667789 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 941870-32-2](/img/structure/B2667789.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

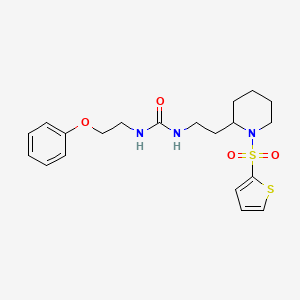

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . It also contains a 2-chlorobenzyl group, which is a benzyl group with a chlorine atom attached to the second carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group would form a spirocyclic structure, while the 2-chlorobenzyl group would add a benzene ring with a chlorine atom attached .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the spirocyclic group, the benzyl group, and the chlorine atom. The spirocyclic group might undergo reactions involving the opening of the ring, while the benzyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the spirocyclic group might influence its polarity and solubility, while the chlorine atom might affect its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The compound and its derivatives have been synthesized through various methods, contributing significantly to the field of organic synthesis. For instance, methods for creating functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives highlight the versatility of these compounds. These structures serve as essential sub-units in numerous bioactive compounds, demonstrating their importance in synthetic organic chemistry (Santos et al., 2000). Additionally, the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon further illustrates the compound's utility in generating complex molecular architectures (Alonso et al., 2005).

Bioactive Compound Development

Research into vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]non-2-ylmethyl moiety has yielded insights into metal complex formation and their potential applications. Such studies provide a foundation for developing compounds with specific biochemical activities, such as potential pharmaceutical agents (Canpolat & Kaya, 2004).

Potential Therapeutic Applications

The exploration of compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide has led to the identification of novel 5-HT1A receptor agonists. These compounds are promising candidates for the development of new therapeutic agents targeting central nervous system disorders, showcasing the compound's importance in medicinal chemistry (Franchini et al., 2017).

Mecanismo De Acción

Without specific studies or literature, it’s hard to predict the exact mechanism of action of this compound. Its biological activity would depend on its interactions with biological molecules, which could be influenced by its structure and chemical properties.

Safety and Hazards

Propiedades

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4/c18-14-6-2-1-5-12(14)9-19-15(21)16(22)20-10-13-11-23-17(24-13)7-3-4-8-17/h1-2,5-6,13H,3-4,7-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXKUZWFHGJTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B2667708.png)

![5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2667712.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2667713.png)

![N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2667715.png)

![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2667718.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)